3-Methoxy-5-phenylpyridin-2-amine
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Overview
Description
3-Methoxy-5-phenylpyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the third position and a phenyl group at the fifth position on the pyridine ring, along with an amine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-phenylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and phenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki cross-coupling reaction between 3-methoxypyridine and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-5-phenylpyridin-2-amine.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.
Major Products Formed
Oxidation: 3-Hydroxy-5-phenylpyridin-2-amine.
Reduction: this compound with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-phenylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various physiological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(4-methylphenyl)pyridin-2-amine: Similar structure with a methyl group on the phenyl ring.
3-Methoxy-5-(4-chlorophenyl)pyridin-2-amine: Similar structure with a chlorine atom on the phenyl ring.
3-Methoxy-5-(4-fluorophenyl)pyridin-2-amine: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
3-Methoxy-5-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methoxy-5-phenylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-10(8-14-12(11)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSUWTHVCURAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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